CPI-169 racemate
Description
Foundational Role as a Chemical Probe in Target Validation
In the field of chemical biology, a chemical probe is a well-characterized small molecule used to interrogate the function of a specific protein target in cellular and in vivo systems. nih.gov CPI-169 racemate exemplifies such a tool for the validation of EZH2 as a therapeutic target. nih.gov Its utility as a chemical probe is defined by its high potency and, crucially, its selectivity.
Biochemical assays have shown that CPI-169 is highly selective for EZH2 over a panel of other protein methyltransferases, with the notable exception of the closely related homolog EZH1, for which it displays reduced, yet still significant, potency. nih.govchemicalprobes.orgcaymanchem.com The compound is significantly more potent against wild-type EZH2 than wild-type EZH1. caymanchem.comselleckchem.comadooq.com This selectivity is critical for attributing observed biological effects directly to the inhibition of EZH2.
The development of CPI-169 with pharmacokinetic properties amenable to animal studies has allowed for in vivo target validation. nih.gov Studies using xenograft models of EZH2-mutant non-Hodgkin's lymphoma demonstrated that administration of CPI-169 led to a reduction of the H3K27me3 pharmacodynamic marker in tumor tissue and resulted in significant tumor regression. aacrjournals.orgresearchgate.netcaymanchem.com These findings provide strong evidence that EZH2 is a viable therapeutic target in specific cancer contexts. The use of chemical probes like CPI-169 is essential for defining the dependencies of certain tumors on epigenetic regulators and for assessing their potential as targets for therapeutic intervention. nih.gov
Research Findings
In Vitro Inhibitory Potency
The inhibitory activity of CPI-169 has been quantified against wild-type and mutant forms of EZH2, as well as the related EZH1 protein. This data highlights the compound's potency and selectivity.
| Target | IC50 (nM) |
| Wild-type EZH2 | 0.24 caymanchem.comselleckchem.comadooq.comselleckchem.com |
| Y641N Mutant EZH2 | 0.51 caymanchem.comselleckchem.comadooq.comselleckchem.com |
| Wild-type EZH1 | 6.1 caymanchem.comselleckchem.comadooq.comselleckchem.com |
Cellular Target Engagement
The efficacy of CPI-169 within a cellular context is measured by its ability to reduce the levels of the H3K27me3 epigenetic mark.
| Assay | EC50 (nM) | Cell Lines |
| H3K27me3 Reduction | 70 aacrjournals.orgresearchgate.netglpbio.comcaymanchem.com | Various, including KARPAS-422 aacrjournals.orgcaymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZCKPFXXVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101440 | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450655-76-1 | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Targets and Associated Biological Activities of Cpi 169 Racemate
Enhancer of Zeste Homolog 2 (EZH2) Inhibition
CPI-169 racemate is recognized as a potent and selective inhibitor of EZH2. biorxiv.org This enzyme is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.govresearchgate.net Dysregulation of EZH2 activity is implicated in the development of various cancers, making it a significant therapeutic target. nih.gov
The PRC2 complex, consisting of core subunits EZH2, EED, and SUZ12, is responsible for catalyzing the addition of methyl groups to H3K27. medchemexpress.com This action, specifically the trimethylation (H3K27me3), leads to chromatin compaction and the silencing of target genes, including many tumor suppressor genes. nih.govresearchgate.netfrontiersin.org CPI-169, as an indole-based inhibitor, targets the catalytic activity of EZH2. nih.govnih.gov By inhibiting EZH2, CPI-169 effectively reduces the levels of H3K27 trimethylation, which can reactivate the expression of silenced tumor suppressor genes. biorxiv.org This mechanism disrupts the aberrant gene silencing that drives the proliferation of certain cancer cells. frontiersin.org The inhibition of EZH2 by compounds like CPI-169 is a key strategy to counteract the epigenetic alterations that contribute to tumorigenesis. nih.gov
This compound demonstrates potent inhibitory activity against both wild-type (WT) EZH2 and specific mutant isoforms that are frequently found in cancers like non-Hodgkin's lymphoma. biorxiv.org Research has shown that it has a high affinity for both forms of the enzyme. Specifically, the half-maximal inhibitory concentration (IC50) of CPI-169 has been measured at 0.24 nM for wild-type EZH2 and 0.51 nM for the EZH2 Y641N mutant isoform. biorxiv.org This potent activity against both wild-type and gain-of-function mutant EZH2 makes it a valuable research tool and a precursor for clinical candidates designed to treat malignancies dependent on EZH2 activity. nih.govnih.gov
While CPI-169 is a highly potent inhibitor of EZH2, it also exhibits activity against Enhancer of Zeste Homolog 1 (EZH1), a close homolog of EZH2 that can also be a catalytic subunit of the PRC2 complex. biorxiv.orgbiorxiv.org However, its selectivity for EZH2 is notable. The IC50 value for CPI-169 against EZH1 is 6.1 nM, which is approximately 25 times higher than its IC50 for wild-type EZH2 (0.24 nM). biorxiv.orgbiorxiv.org This indicates a significant, albeit not absolute, selectivity for EZH2 over EZH1. EZH1 has much lower methyltransferase activity compared to EZH2, but dual inhibition of both EZH1 and EZH2 is being explored as a therapeutic strategy to overcome potential resistance mechanisms. researchgate.netnih.gov
| Target | IC50 (nM) | Reference |
|---|---|---|
| EZH2 (Wild-Type) | 0.24 | biorxiv.org |
| EZH2 (Y641N Mutant) | 0.51 | biorxiv.org |
| EZH1 | 6.1 | biorxiv.org |
Differential Inhibition of EZH2 Wild-Type and Mutant Isoforms
SARS-CoV-2 Papain-like Protease (PLpro) Inhibition
In addition to its well-documented effects on EZH2, CPI-169 has been identified as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro). biorxiv.orgrsc.org This viral enzyme is crucial for the replication of the SARS-CoV-2 virus and also plays a role in suppressing the host's innate immune response. nih.govrsc.org Through high-throughput screening, CPI-169 was identified as an active compound against PLpro. nih.govrsc.org
Biochemical assays determined its IC50 value against SARS-CoV-2 PLpro to be 7.3 µM. biorxiv.orgrsc.org Further validation through surface plasmon resonance (SPR) confirmed its binding to the protease with a dissociation constant (Kd) of 10.2 µM. biorxiv.org It is hypothesized that CPI-169 acts as a non-covalent inhibitor that stabilizes the flexible BL2 loop of the protease, thereby blocking the binding of viral and host protein substrates. rsc.org This discovery positions CPI-169 as a potential scaffold for the development of antiviral agents targeting COVID-19. biorxiv.orgrsc.org
| Parameter | Value (µM) | Reference |
|---|---|---|
| IC50 | 7.3 | biorxiv.orgrsc.org |
| Kd | 10.2 | biorxiv.org |
Exploration of Other Potential Molecular Interactants
The primary molecular target of this compound is firmly established as EZH2. biorxiv.orgnih.gov Its interaction with SARS-CoV-2 PLpro represents a significant secondary finding. biorxiv.orgrsc.org While comprehensive screening data against a wide panel of other kinases, proteases, or receptors is not broadly available in the public domain, some studies have utilized CPI-169 in contexts that suggest downstream effects. For instance, it has been used in prostate cancer cell studies to counter the effects of the long non-coding RNA HOTAIR, a process mediated through its primary inhibition of PRC2 activity. Additionally, its potent and selective nature for EZH2 over other methyltransferases has been noted, although detailed inhibitory profiles against a large, diverse panel of enzymes are not specified. Research has also explored combining CPI-169 with inhibitors of other pathways, such as the BRD4 inhibitor CPI-203, to achieve synergistic antitumor effects, though this does not imply direct inhibition of BRD4 by CPI-169. researchgate.net Therefore, beyond EZH2 and SARS-CoV-2 PLpro, further research is required to fully elucidate other potential direct molecular interactants of this compound.
Elucidation of Mechanistic Pathways Regulated by Cpi 169 Racemate
Chromatin Dynamics and Histone Modification
The primary mechanism of action of CPI-169 racemate involves the modulation of chromatin structure and function through the inhibition of EZH2, leading to significant changes in the epigenetic landscape of cancer cells.
CPI-169 is a potent inhibitor of EZH2, targeting both wild-type and mutant forms of the enzyme. selleckchem.comcaymanchem.com Specifically, it demonstrates strong inhibitory activity against wild-type EZH2, the Y641N mutant EZH2, and the related enzyme EZH1. xcessbio.comselleckchem.com The primary molecular consequence of EZH2 inhibition by CPI-169 is a significant reduction in the global levels of H3K27me3, a repressive histone mark. xcessbio.comaacrjournals.orgapexbt.com This effect is dose-dependent and has been observed across a variety of cell lines. aacrjournals.orgapexbt.com
Studies have shown that CPI-169 selectively affects the turnover of trimethylated H3K27, without impacting monomethylated H3K27 at pharmacologically relevant concentrations. xcessbio.com In cellular assays, CPI-169 decreases H3K27me3 levels with a half-maximal effective concentration (EC50) of 70 nM. xcessbio.combiorbyt.comapexbt.com This targeted demethylation leads to a more "open" chromatin state, potentially allowing for the re-expression of silenced genes.
Table 1: Inhibitory Activity of CPI-169
| Target Enzyme | IC50 (nM) |
|---|---|
| Wild-type EZH2 | 0.24 xcessbio.comselleckchem.com |
| Y641N mutant EZH2 | 0.51 xcessbio.comselleckchem.com |
| EZH1 | 6.1 xcessbio.comselleckchem.com |
| Cellular Activity | EC50 (nM) |
| H3K27me3 reduction | 70 xcessbio.combiorbyt.comapexbt.com |
By reducing H3K27me3 levels, this compound indirectly influences the transcription of downstream genes. The removal of this repressive mark from gene promoters can lead to the reactivation of tumor suppressor genes that were previously silenced by aberrant EZH2 activity. aacrjournals.org This re-expression of key regulatory genes is a critical step in the anti-cancer activity of CPI-169. For instance, research in prostate cancer has shown that inhibition of PRC2 activity by compounds like this compound can reverse the silencing of the tumor suppressor gene hepaCAM. nih.gov
Long non-coding RNAs (lncRNAs) are emerging as key regulators of epigenetic processes. One such lncRNA, HOTAIR (HOX Transcript Antisense RNA), is known to recruit the PRC2 complex to specific gene loci, leading to H3K27me3-mediated gene silencing. nih.govfrontiersin.org Research has demonstrated that HOTAIR plays a role in recruiting PRC2 to the promoter of the hepaCAM gene in prostate cancer cells, resulting in its repression. nih.gov Treatment with this compound has been shown to counteract this effect. By inhibiting the catalytic activity of EZH2 within the PRC2 complex, this compound leads to decreased H3K27me3 levels at the hepaCAM promoter and a subsequent re-expression of the hepaCAM protein. nih.gov This highlights the ability of this compound to intervene in lncRNA-mediated epigenetic silencing.
Transcriptional Regulation of Downstream Effector Genes
Cellular Phenotypic Responses
The alterations in chromatin structure and gene expression induced by this compound translate into significant and observable changes in cancer cell behavior.
A key cellular response to treatment with this compound is the arrest of the cell cycle. xcessbio.combiorbyt.comapexbt.com By reactivating the expression of cell cycle checkpoint proteins, which are often silenced in cancer, CPI-169 can halt the uncontrolled proliferation of malignant cells. This effect has been observed in a variety of cell lines, contributing to the compound's anti-proliferative properties. xcessbio.comaacrjournals.org
In addition to cell cycle arrest, this compound can trigger programmed cell death, or apoptosis, in cancer cells. xcessbio.combiorbyt.comapexbt.com The induction of apoptosis is a crucial mechanism for eliminating malignant cells. It has been noted that the apoptotic response to CPI-169 treatment may be delayed, sometimes requiring continuous target engagement for several days before it is initiated. aacrjournals.orgresearchgate.net This suggests that the apoptotic cascade is a downstream consequence of the initial epigenetic reprogramming induced by the compound.
Influence on Cell Proliferation and Viability
This compound demonstrates significant effects on the proliferation and viability of cancer cells, primarily through the induction of cell cycle arrest and apoptosis. xcessbio.comabmole.com Research findings indicate that in a panel of non-Hodgkin's lymphoma (NHL) cell lines, CPI-169 suppresses cell growth, with a 50% growth inhibition (GI50) concentration of less than 5 µM in 16 out of 25 tested lines. targetmol.com
The compound's antiproliferative activity is directly linked to its primary function as an EZH2 inhibitor. By inhibiting EZH2, CPI-169 decreases the global cellular levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key repressive epigenetic mark. xcessbio.comabmole.com This reduction in H3K27me3 has a cellular half-maximal effective concentration (EC50) of 70 nM. xcessbio.comabmole.combiorbyt.comabmole.com In KARPAS-422 lymphoma cells, which harbor an EZH2 mutation, CPI-169 not only inhibits cell viability in a dose-dependent manner but also exhibits synergistic antiproliferative effects when used in combination with the BCL-2 inhibitor, ABT-199. targetmol.cn
These findings underscore the compound's ability to disrupt the epigenetic machinery that many cancer cells rely on for uncontrolled growth, ultimately leading to a decrease in cell viability.
Effects on Cell Migration and Invasion Potential
The regulatory role of this compound extends to the complex processes of cell migration and invasion, which are hallmarks of cancer metastasis. medchemexpress.commdpi-res.com The compound's mechanism in this context is tied to its ability to modulate the expression of genes involved in cell adhesion and motility.
In a study focused on prostate cancer, the long noncoding RNA HOTAIR was found to recruit the PRC2 complex (of which EZH2 is the catalytic subunit) to the promoter region of the hepaCAM gene. nih.gov This action leads to increased H3K27 trimethylation and subsequent silencing of hepaCAM expression. The downregulation of the hepaCAM protein is associated with enhanced cancer cell migration and invasion. nih.gov Treatment of prostate cancer cells with this compound was shown to inhibit PRC2 activity, leading to a decrease in H3K27me3 levels and a significant reversal of hepaCAM expression. nih.gov
Furthermore, the study noted that the deletion of HOTAIR, which mimics the inhibitory effect on PRC2 recruitment, markedly reduced the invasion and metastasis of prostate cancer cells. This was accompanied by decreased mRNA and protein levels of several metastasis-associated genes, including MMP-2, MMP-9, VEGF, and fibronectin. nih.gov This suggests that by inhibiting the EZH2/PRC2 complex, this compound can interfere with the signaling pathways that drive cellular invasion and metastatic potential.
Enzymatic Inhibition Kinetics and Binding Dynamics
Determination of Inhibitory Potency and Selectivity Parameters
This compound is characterized as a highly potent inhibitor of the EZH2 methyltransferase. xcessbio.combiosschina.com Its inhibitory activity has been quantified against both wild-type and mutant forms of the enzyme, as well as the related EZH1 enzyme. Biochemical assays reveal that CPI-169 potently inhibits wild-type EZH2, the oncogenic Y641N mutant of EZH2, and EZH1 with half-maximal inhibitory concentrations (IC50) of 0.24 nM, 0.51 nM, and 6.1 nM, respectively. xcessbio.comtargetmol.comtargetmol.cntargetmol.com The inhibition of the catalytic activity of the complete Polycomb Repressive Complex 2 (PRC2) occurs with an IC50 value of less than 1 nM. biorbyt.comabmole.commedkoo.com
The compound demonstrates high selectivity for EZH2 over other histone methyltransferases. nih.gov This selectivity is crucial as it minimizes off-target effects. The compound selectively affects the turnover of trimethylated H3K27, without impacting the monomethylated form at pharmacologically relevant concentrations. xcessbio.com
| Target Enzyme/Process | Parameter | Value | Reference |
|---|---|---|---|
| EZH2 (Wild-Type) | IC50 | 0.24 nM | xcessbio.comtargetmol.comtargetmol.cn |
| EZH2 (Y641N Mutant) | IC50 | 0.51 nM | xcessbio.comtargetmol.comtargetmol.cn |
| EZH1 | IC50 | 6.1 nM | xcessbio.comtargetmol.comtargetmol.cn |
| PRC2 Complex | IC50 | <1 nM | biorbyt.commedkoo.com |
| Cellular H3K27me3 Levels | EC50 | 70 nM | xcessbio.comabmole.com |
Molecular Interactions within Enzyme Active Sites
CPI-169 is an indole-based compound that functions as an S-adenosyl methionine (SAM)-competitive inhibitor of EZH2. researchgate.nettmu.edu.cn SAM is the essential cofactor that donates the methyl group during the methylation reaction catalyzed by EZH2. By competing with SAM for binding to the enzyme's active site, CPI-169 effectively blocks the transfer of a methyl group to the histone H3 substrate at lysine 27. nih.govresearchgate.net
The molecular structure of this compound features a 2-pyridone "warhead" linked to an indole (B1671886) scaffold. researchgate.net This 2-pyridone moiety is a common feature in a class of potent EZH2 inhibitors and is critical for the interaction within the enzyme's active site. researchgate.net The inhibitor binds to the SET domain of EZH2, which is the catalytic core of the enzyme responsible for its methyltransferase activity. This binding prevents the catalytic action of the PRC2 complex, leading to a global reduction in H3K27me3 levels and the subsequent reactivation of PRC2-repressed tumor suppressor genes. nih.govnih.gov
Stereochemical Considerations and Structure Activity Relationship Sar of Cpi 169 Racemate
Role of Racemic Composition in Observed Biological Efficacy
CPI-169 racemate demonstrates potent inhibition of both wild-type EZH2 and its common Y641N mutant, as well as the related EZH1 enzyme. xcessbio.comtargetmol.com The efficacy of the racemate is a composite of the activities of its constituent (R) and (S) enantiomers. As a racemate, CPI-169 potently inhibits the catalytic activity of the Polycomb Repressive Complex 2 (PRC2), with an IC50 value of less than 1 nM. medkoo.combiorbyt.comapexbt.com In cellular assays, the racemate decreases levels of H3K27me3, the product of EZH2's enzymatic activity, with an EC50 of 70 nM, leading to cell cycle arrest and apoptosis in various non-Hodgkin's lymphoma cell lines. xcessbio.combiorbyt.comcaymanchem.com The use of the racemic mixture in initial studies provided a powerful tool to demonstrate significant tumor growth inhibition in xenograft models, validating EZH2 as a therapeutic target. xcessbio.commedkoo.comcaymanchem.com
Comparative Analysis of Enantiomeric Forms of CPI-169
While the racemate is highly active, research indicates that the biological activity is not equally distributed between the two enantiomers. The inhibitory activity is primarily attributed to one of the enantiomers. Although some sources use the naming convention interchangeably, the more active isomer is typically referred to as the (R)-enantiomer. vulcanchem.commedkoo.com
| Target | IC50 (nM) | Reference |
|---|---|---|
| EZH2 (Wild-Type) | 0.24 | xcessbio.comtargetmol.comcaymanchem.com |
| EZH2 (Y641N Mutant) | 0.51 | xcessbio.comtargetmol.comcaymanchem.com |
| EZH1 | 6.1 | xcessbio.comtargetmol.comcaymanchem.com |
Identification of Critical Pharmacophoric Groups and Structural Scaffolds
The molecular architecture of CPI-169 contains several key features, or pharmacophores, that are essential for its high-affinity binding to EZH2. These structural motifs work in concert to achieve potent and selective inhibition.
CPI-169 is built upon an indole-based scaffold, a structural feature common to a class of potent EZH2 inhibitors. vulcanchem.comresearchgate.netnih.gov This indole (B1671886) ring serves as the central framework, providing the necessary rigidity and orientation for the other pharmacophoric groups to engage with their respective binding pockets within the EZH2 enzyme. The development of indole-based inhibitors like CPI-169 marked a significant step in creating compounds with improved microsomal stability and potent biochemical and cellular activity. sci-hub.seresearchgate.net
A critical recognition element of CPI-169 is its 2-pyridone moiety. vulcanchem.comgoogle.com This group is a hallmark of many highly potent, S-Adenosyl-L-methionine (SAM)-competitive EZH2 inhibitors. researchgate.netacs.orgacs.org Crystallographic studies have revealed that the 2-pyridone warhead occupies a portion of the binding site normally reserved for the cofactor SAM. researchgate.netnih.gov This interaction is crucial for the compound's mechanism of action, allowing it to competitively inhibit the methyltransferase activity of EZH2. vulcanchem.com
Pyridone Moiety as a Key Recognition Element
Rational Design and Synthesis of Structurally Related Analogues
CPI-169 has served as a progenitor molecule for the rational design and synthesis of next-generation EZH2 inhibitors. researchgate.net Although CPI-169 demonstrated significant anti-tumor activity in preclinical models, it was hampered by limited oral bioavailability. researchgate.netnih.gov This prompted further medicinal chemistry efforts to optimize the scaffold.
A key analogue developed from CPI-169 is CPI-1205 (Lirametostat). researchgate.net In the design of CPI-1205, the ethylsulfonyl group on the piperidine (B6355638) ring of CPI-169 was replaced with a trifluoroethylpiperidine moiety. nih.gov This modification was a direct result of SAR studies aimed at improving the pharmacokinetic properties of the molecule while maintaining the potent EZH2 inhibition conferred by the core indole-pyridone structure. acs.org The synthesis of these indole piperidine analogues often involves identifying a key indole scaffold that can be derivatized at the N-substituted piperidine position to explore different functionalities and optimize for properties like cellular potency and bioavailability. acs.orgnih.gov This iterative process of rational design, guided by the SAR of the parent compound CPI-169, has led to the development of clinically investigated EZH2 inhibitors. nih.govresearchgate.net
Preclinical Assessment of Cpi 169 Racemate Efficacy
In Vitro Characterization in Cellular and Biochemical Systems
The initial stages of assessing the efficacy of CPI-169 racemate involve a series of in vitro studies. These laboratory-based experiments are crucial for understanding the compound's direct effects on its target enzyme and its subsequent impact on cellular processes.
Biochemical Assays for Enzyme Activity Modulation
Biochemical assays are fundamental in determining the potency and selectivity of an inhibitor. For CPI-169, these assays measure its ability to directly inhibit the enzymatic activity of EZH2, a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 at lysine (B10760008) 27 (H3K27). researchgate.netselleckchem.com
The potency of CPI-169 has been quantified through its half-maximal inhibitory concentration (IC50) values. These values indicate the concentration of the inhibitor required to reduce the enzyme's activity by half. Specific assays utilizing the incorporation of a radiolabeled methyl group (from 3H-SAM) into a biotinylated H3 peptide are employed to measure this inhibition. selleckchem.comselleckchem.com The results demonstrate that CPI-169 is a highly potent inhibitor of both wild-type (WT) EZH2 and its common mutant form, Y641N. selleckchem.comselleckchem.com It also shows activity against EZH1, albeit at a lower potency, indicating a degree of selectivity for EZH2. selleckchem.comselleckchem.com
Table 1: Biochemical Potency of this compound
| Target Enzyme | IC50 (nM) |
|---|---|
| EZH2 (Wild-Type) | 0.24 selleckchem.comselleckchem.com |
| EZH2 (Y641N mutant) | 0.51 selleckchem.comselleckchem.com |
| EZH1 | 6.1 selleckchem.comselleckchem.com |
Data sourced from biochemical assays measuring the inhibition of PRC2 complex activity.
These assays are typically conducted by pre-incubating the PRC2 enzyme with the compound before initiating the reaction with the histone substrate. selleckchem.com The level of methylation is then measured, often using techniques like scintillation counting after capturing the biotinylated peptide on streptavidin-coated plates. selleckchem.com
Cell-Based Assays for Epigenetic and Cellular Readouts
Following the confirmation of its biochemical potency, CPI-169 is evaluated in cell-based assays to confirm its ability to penetrate cell membranes and engage its target within a complex biological system. vulcanchem.com A key readout in these assays is the level of H3K27 trimethylation (H3K27me3), the direct product of EZH2 activity. vulcanchem.comnih.gov
In various cancer cell lines, particularly those with EZH2 mutations like the KARPAS-422 diffuse large B-cell lymphoma (DLBCL) line, CPI-169 has been shown to effectively reduce global levels of H3K27me3 in a dose-dependent manner. selleckchem.comvulcanchem.com The half-maximal effective concentration (EC50) for the reduction of H3K27me3 in cellular assays is a key parameter, with values around 70 nM being reported. vulcanchem.com
Beyond target engagement, these assays also assess the downstream cellular consequences of EZH2 inhibition. This includes evaluating the impact on cell viability, proliferation, and the induction of apoptosis (programmed cell death). selleckchem.comvulcanchem.com For instance, in KARPAS-422 cells, CPI-169 demonstrates a dose-dependent inhibition of cell viability. selleckchem.comtargetmol.cn Furthermore, it has been shown to suppress the growth of a majority of non-Hodgkin lymphoma (NHL) cell lines tested, with a GI50 (the concentration for 50% of maximal inhibition of cell growth) of less than 5 μM in many cases. selleckchem.comselleckchem.com
Table 2: Cellular Activity of this compound in KARPAS-422 Cells
| Assay | Endpoint | Result |
|---|---|---|
| H3K27me3 Reduction | EC50 | ~70 nM vulcanchem.com |
| Cell Viability | Effect | Dose-dependent inhibition selleckchem.comtargetmol.cn |
| Cell Growth (Multiple NHL lines) | GI50 | <5 μM in 16 of 25 lines selleckchem.comselleckchem.com |
Data from various cell-based assays assessing epigenetic and cellular effects.
High-Throughput Screening Campaigns for Hit Identification
The discovery of potent and selective EZH2 inhibitors like CPI-169 often originates from high-throughput screening (HTS) campaigns. frontiersin.org HTS allows for the rapid assessment of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity. frontiersin.org
For EZH2, these screens can be designed based on various principles, including biochemical assays that measure enzyme inhibition. selleckchem.com For example, a fluorescence polarization-based screening assay was used in the discovery of some EZH2 inhibitors. selleckchem.com In one screening campaign of a 10,000-compound library against the SARS-CoV-2 papain-like protease (PLpro), CPI-169 was identified as a hit, showcasing its potential for activity against other targets, although its primary characterization remains as an EZH2 inhibitor. frontiersin.org These large-scale screening efforts are essential for identifying novel chemical scaffolds that can be further optimized through medicinal chemistry to generate potent and selective inhibitors like CPI-169. researchgate.net
In Vivo Studies in Relevant Biological Models
To assess the therapeutic potential of this compound in a living organism, in vivo studies are conducted. These typically involve the use of animal models, such as mice, that bear tumors derived from human cancer cell lines (xenografts).
Evaluation of Antitumor Activity in Xenograft Models
Xenograft models are a cornerstone of preclinical cancer research, providing a platform to evaluate a compound's ability to inhibit tumor growth in vivo. nih.gov CPI-169 has been evaluated in xenograft models of EZH2-dependent cancers, most notably using the KARPAS-422 DLBCL cell line, which harbors an EZH2 mutation. researchgate.netvulcanchem.com
In these studies, CPI-169 demonstrated significant antitumor activity. researchgate.netvulcanchem.com Administration of the compound to mice bearing KARPAS-422 xenografts resulted in dose-dependent tumor growth inhibition. vulcanchem.com At effective doses, the compound led to significant tumor regression, with some studies reporting complete tumor regression. vulcanchem.com This potent antitumor effect highlights the dependence of these specific cancer cells on EZH2 activity and the potential of EZH2 inhibition as a therapeutic strategy. researchgate.net It has also been noted that CPI-169 can synergize with other agents, like the BRD4 inhibitor CPI-203, to enhance tumor growth inhibition. researchgate.net
Assessment of Pharmacodynamic Target Engagement
Alongside evaluating antitumor efficacy, in vivo studies also aim to confirm that the compound is reaching its target in the tumor tissue and exerting the expected biological effect. This is known as pharmacodynamic (PD) target engagement. researchgate.net
For CPI-169, the primary pharmacodynamic marker is the level of H3K27me3 in the tumor tissue. vulcanchem.com Analysis of tumor tissue from xenograft models following treatment with CPI-169 has shown a significant reduction in global H3K27me3 levels. vulcanchem.commedkoo.com This provides crucial evidence that the compound effectively inhibits EZH2 activity in vivo at doses that are associated with antitumor efficacy. researchgate.netvulcanchem.com This link between target engagement and tumor response is a critical piece of data in the preclinical assessment of a targeted therapy like CPI-169. researchgate.net
Table 3: In Vivo Efficacy of this compound in KARPAS-422 Xenograft Model
| Parameter | Observation |
|---|---|
| Antitumor Activity | Significant tumor regression selleckchem.comvulcanchem.com |
| Pharmacodynamic Effect | Reduction in tumor H3K27me3 levels vulcanchem.commedkoo.com |
Data from in vivo studies in mice bearing KARPAS-422 subcutaneous xenografts.
Systemic Effects on Histone Methylation Status
The primary mechanism of action for CPI-169, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), involves the modulation of histone methylation. selleckchem.comresearchgate.netselleck.co.jp EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene repression by methylating histone H3 on lysine 27 (H3K27). researchgate.netmdpi.commdpi.com Preclinical investigations have consistently demonstrated that CPI-169 systemically reduces the levels of H3K27 trimethylation (H3K27me3), a key repressive epigenetic mark. researchgate.netbiorxiv.org
In preclinical in vivo models using mice with KARPAS-422 lymphoma xenografts, treatment with CPI-169 resulted in a significant suppression of H3K27me3 levels within the tumor tissue. selleckchem.comresearchgate.net This reduction in the pharmacodynamic marker H3K27me3 was found to be proportional to the observed tumor growth inhibition, highlighting the direct link between the compound's enzymatic inhibition and its anti-tumor efficacy. researchgate.net
In vitro and ex vivo studies further detail the specific effects of CPI-169 on histone methylation. In KARPAS-422 diffuse large B-cell lymphoma (DLBCL) cells, treatment with CPI-169 leads to a global, dose-dependent decrease in H3K27me3 levels. researchgate.netbiorxiv.org Further analysis revealed that the compound robustly decreases global levels of both H3K27me3 and H3K27me2 (dimethylation), while not affecting H3K27me1 (monomethylation) levels. biorxiv.org
Chromatin immunoprecipitation sequencing (ChIP-seq) analyses in KARPAS-422 cells treated with CPI-169 confirmed a genome-wide reduction of H3K27me3. biorxiv.orgbiorxiv.org Notably, these studies also showed that the total protein levels of the PRC2 components EZH2 and SUZ12 remain relatively unchanged following inhibitor treatment, indicating that CPI-169 acts by inhibiting the catalytic activity of the complex rather than by causing its degradation. biorxiv.orgbiorxiv.org
The table below summarizes the observed effects of CPI-169 on histone methylation across different preclinical models.
| Model System | Key Findings on Histone Methylation | Reference |
| KARPAS-422 Lymphoma Xenograft (Mouse) | Effectively suppresses H3K27me3 levels in vivo. | selleckchem.com |
| Reduction of H3K27me3 is proportional to tumor growth inhibition. | researchgate.net | |
| KARPAS-422 DLBCL Cell Line | Induces global reduction of H3K27me3. biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |
| Decreases H3K27me3 and H3K27me2, but not H3K27me1 levels. | biorxiv.org | |
| Total EZH2 and SUZ12 protein levels remain relatively unchanged. | biorxiv.orgbiorxiv.org | |
| HeLa Cell Line | Reduces H3K27me3 levels with an IC50 of 0.08 μM after 72 hours. | selleckchem.com |
| MC3T3 Osteoblast Precursor Cells | Significantly decreases H3K27me3 protein levels. | nih.gov |
| Decrease in H3K27me3 occurs concomitantly with an increase in H3K27ac levels. | nih.gov |
Further studies in different cell types, such as MC3T3 osteoblast precursor cells, have corroborated these findings, showing that CPI-169 treatment leads to a significant decrease in H3K27me3 levels. nih.gov An interesting observation from this research was that the reduction in the repressive H3K27me3 mark occurred alongside an increase in the active H3K27ac (acetylation) mark, suggesting a potential interplay and mutually exclusive relationship between these two modifications at the same histone residue. nih.gov
The systemic impact of CPI-169 on the histone methylation landscape, particularly the targeted reduction of H3K27me3, is a well-documented and core component of its preclinical efficacy profile.
Translational Research Contexts and Disease Applications
Investigations in Hematological Malignancies
CPI-169 racemate has shown activity in models of blood cancers, primarily lymphomas. Its mechanism of action is centered on the inhibition of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase. xcessbio.commedkoo.com
Diffuse Large B-Cell Lymphoma (DLBCL)
In preclinical studies involving Diffuse Large B-Cell Lymphoma (DLBCL), CPI-169 has been investigated for its effect on cancer cell growth. xcessbio.com Research using a KARPAS-422 DLBCL xenograft model, which has a mutant EZH2, demonstrated that treatment with CPI-169 resulted in tumor growth inhibition. xcessbio.comapexbt.com In these models, the compound was well-tolerated. xcessbio.comapexbt.com The antitumor effect is linked to a reduction in H3K27me3 levels, a marker of EZH2 activity, and an increase in markers of apoptosis, such as cleaved-caspase 3.
Other Lymphoid Neoplasms
The application of CPI-169 extends to other non-Hodgkin's lymphoma (NHL) subtypes. xcessbio.com Laboratory studies have shown that CPI-169 can induce cell cycle arrest and apoptosis in a range of NHL cell lines. xcessbio.comabmole.com In approximately two-thirds of the tested NHL cell lines, CPI-169 suppressed cell growth. targetmol.com Furthermore, it has been observed to act synergistically with the B-cell lymphoma inhibitor ABT-199 to inhibit the proliferation of NHL cell lines. medkoo.com
Explorations in Solid Tumor Biology
The potential utility of this compound has also been explored in the context of solid tumors.
Breast Cancer Research
While direct studies on this compound in breast cancer are not extensively detailed in the provided search results, related compounds and the target enzyme EZH2 are relevant in breast cancer research. For instance, the EZH2 inhibitor MS1943 has been shown to block the proliferation of multiple triple-negative breast cancer cell lines. abmole.com
Prostate Cancer Investigations
There is no direct evidence from the provided search results to suggest that this compound has been specifically investigated in prostate cancer models.
Pancreatic Cancer Studies
Table 1: Investigated Malignancies and Research Findings for this compound and Related Compounds
| Cancer Type | Compound | Key Research Findings |
|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | CPI-169 | Inhibition of tumor growth in a KARPAS-422 xenograft model. xcessbio.comapexbt.com |
| Non-Hodgkin's Lymphoma (NHL) | CPI-169 | Induction of cell cycle arrest and apoptosis in various NHL cell lines. xcessbio.comabmole.com |
| Triple-Negative Breast Cancer | MS1943 | Blocked proliferation of multiple triple-negative breast cancer cell lines. abmole.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| ABT-199 |
| MS1943 |
| Devimistat (CPI-613) |
| FOLFIRINOX |
Antiviral Research Applications
This compound has been identified as a compound of interest in antiviral research, particularly in the context of coronaviruses. Its mechanism of action involves targeting key viral enzymes and potentially modulating the host's immune response.
Research has highlighted CPI-169 as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro). frontiersin.orgnih.gov PLpro is a critical viral enzyme for SARS-CoV-2, as it is involved in processing the viral polyprotein to generate functional viral proteins essential for replication. frontiersin.orgnih.gov Furthermore, PLpro plays a role in suppressing the host's innate immune response. frontiersin.orgbiorxiv.org
CPI-169 was identified through a high-throughput screening campaign of both unbiased and biased chemical libraries as a novel, non-covalent inhibitor of SARS-CoV-2 PLpro. frontiersin.orgbiorxiv.org In biochemical assays, CPI-169 demonstrated the ability to inhibit the enzymatic activity of SARS-CoV-2 PLpro. frontiersin.orgnih.govnih.gov Specifically, it was found to have a half-maximal inhibitory concentration (IC₅₀) of 7.3 µM against this viral protease. frontiersin.orgnih.govnih.gov Further biophysical analysis using surface plasmon resonance (SPR) determined its binding affinity (Kd) to PLpro to be 10.2 µM. nih.govnih.gov Studies using nuclear magnetic resonance (NMR) have suggested that CPI-169 competes with another known inhibitor, GRL-0617, indicating it likely shares a similar binding site on the PLpro enzyme. biorxiv.org
Table 1: Inhibitory Activity of this compound against SARS-CoV-2 PLpro
| Metric | Value | Target Enzyme | Reference |
|---|---|---|---|
| IC₅₀ | 7.3 µM | SARS-CoV-2 PLpro | frontiersin.orgnih.govnih.gov |
| Kd | 10.2 µM | SARS-CoV-2 PLpro | nih.govnih.gov |
The inhibition of SARS-CoV-2 PLpro by compounds like CPI-169 has implications beyond simply blocking viral replication; it can also affect the host's immune response. frontiersin.orgbiorxiv.org The PLpro enzyme of SARS-CoV-2 is known to interfere with the host's innate immunity by removing ubiquitin and interferon-stimulated gene 15 (ISG15) protein modifications from host proteins. frontiersin.org This deubiquitinating and deISGylating activity helps the virus evade the host's antiviral defenses, such as the type I interferon (IFN) response. frontiersin.org
By inhibiting PLpro, CPI-169 can potentially restore the host's ability to mount an effective antiviral response. biorxiv.org The protease activity of PLpro is known to restrict innate immunity by decreasing the ISGylation of key signaling molecules like IFN regulatory factor 3 (IRF3) and reducing the phosphorylation of TANK-binding kinase 1 (TBK1), an event crucial for activating the NF-κB pathway. frontiersin.org Therefore, inhibitors targeting PLpro are recognized as promising tools to not only modulate viral replication but also to support the host's natural immune functions against the virus. biorxiv.org Research has confirmed that CPI-169 is a selective inhibitor for SARS-CoV-2 PLpro and does not inhibit the activity of human deubiquitinating enzymes like USP7, up to a concentration of 30 µM. biorxiv.org
Inhibition of SARS-CoV-2 Viral Enzymes
Broader Implications in Epigenetic-Related Pathologies
Beyond its antiviral properties, this compound is primarily recognized as a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2). apexbt.comtargetmol.com EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). apexbt.com This complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. apexbt.com
Dysregulation of EZH2 activity is a known driver in various malignancies, including B-cell lymphomas. researchgate.net this compound has demonstrated potent inhibition of EZH2, with reported IC₅₀ values of 0.24 nM for the wild-type (WT) enzyme and 0.51 nM for the Y641N mutant version. targetmol.com It also shows selectivity over the related enzyme EZH1, with an IC₅₀ of 6.1 nM. targetmol.com In cellular assays, CPI-169 reduces the levels of H3K27me3 with a half-maximal effective concentration (EC₅₀) of 70 nM and can trigger cell cycle arrest and apoptosis. apexbt.comhoelzel-biotech.com Due to its role as an EZH2 inhibitor, CPI-169 has significant implications for the research and potential treatment of epigenetic-related diseases, particularly cancers where EZH2 is overactive or mutated. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| GRL-0617 |
| Interferon-stimulated gene 15 (ISG15) |
Advanced Research Methodologies and Computational Approaches
Molecular Modeling and Simulation Studies
Computational methods are fundamental to understanding the interaction between CPI-169 racemate and its target proteins. techconnectworld.com These in silico approaches allow for the prediction and analysis of binding affinities and the dynamics of the inhibitor-protein complex.
Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.gov In the context of this compound, docking studies have been instrumental in visualizing and analyzing its interaction with the SET domain of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). researchgate.net These analyses help in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the high-affinity binding of CPI-169 to its target. nih.govplos.org
For instance, docking simulations can reveal key amino acid residues within the EZH2 binding pocket that are crucial for the stable binding of the inhibitor. nih.gov This information is vital for the rational design and optimization of more potent and selective inhibitors. The process often involves generating a multitude of possible binding poses and then using a scoring function to rank them, with the top-ranked poses representing the most likely binding modes. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the conformational changes that occur over time. plos.orgdovepress.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein and to identify stable binding conformations. tum.deosti.gov
For this compound, MD simulations can be used to refine the binding poses predicted by docking studies and to calculate the binding free energy, which is a more accurate measure of binding affinity. plos.org By simulating the behavior of the CPI-169-EZH2 complex in a solvated environment, researchers can gain a deeper understanding of the stability of the interaction and the role of solvent molecules in the binding process. tum.de These simulations can also reveal allosteric sites and transient pockets that may not be apparent from static crystal structures. dovepress.comuzh.ch
Ligand-Protein Docking Analysis
Structural Biology Techniques for Target-Compound Complex Elucidation
Experimental structural biology techniques provide high-resolution data that complements and validates the findings from computational studies. These methods allow for the direct visualization of the inhibitor bound to its target enzyme.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex biological macromolecules like proteins. biologiachile.clberstructuralbioportal.org By crystallizing the EZH2 enzyme in complex with this compound and diffracting X-rays through the crystal, researchers can generate an electron density map and build an atomic-resolution model of the complex. nih.govrcsb.org
This technique provides definitive evidence of the binding mode of CPI-169 within the EZH2 active site. The resulting crystal structure can confirm the specific interactions predicted by molecular docking and reveal the precise geometry of the bound inhibitor. This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the design of next-generation inhibitors with improved properties. researchgate.net
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecular interactions. nih.govcytivalifesciences.combenthamopenarchives.com In the study of this compound, SPR is employed to quantify the rates of association (k_on) and dissociation (k_off) of the inhibitor with the EZH2 enzyme. mdpi.comspringernature.com
In a typical SPR experiment, the EZH2 protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected in real-time. cytivalifesciences.com From the resulting sensorgram, the equilibrium dissociation constant (K_D) can be calculated, providing a quantitative measure of the binding affinity. This data is crucial for comparing the potency of different inhibitors and for understanding the thermodynamics of the binding interaction.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
|---|---|
| EZH2 WT | 0.24 xcessbio.comtargetmol.com |
| EZH2 Y641N | 0.51 xcessbio.comtargetmol.com |
X-ray Crystallography of Enzyme-Inhibitor Complexes
Omics-based Approaches for Comprehensive Biological Impact Assessment
To understand the broader biological consequences of EZH2 inhibition by this compound, researchers can utilize "omics"-based approaches. nih.gov These technologies allow for the large-scale study of biological molecules and can provide a systems-level view of the compound's effects. While specific omics studies on this compound are not detailed in the provided context, the application of these methods is a logical step in its preclinical evaluation.
For example, transcriptomics (e.g., RNA-sequencing) could be used to analyze the global changes in gene expression that occur in cancer cells following treatment with CPI-169. This would reveal the downstream effects of EZH2 inhibition on various cellular pathways. Similarly, proteomics could be employed to study changes in the cellular proteome, providing insights into the compound's impact on protein expression and post-translational modifications. These comprehensive datasets are invaluable for identifying biomarkers of drug response and for understanding the full spectrum of the inhibitor's biological activity. patsnap.com
Gene Expression Profiling
Gene expression profiling has been a critical tool in elucidating the downstream effects of EZH2 inhibition by this compound. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). mdpi.combiorxiv.org By inhibiting EZH2, CPI-169 can lead to the reactivation of silenced genes.
A notable example is the study of this compound's effect on prostate cancer cells. Research has demonstrated that the long noncoding RNA HOTAIR promotes the invasion and metastasis of prostate cancer by recruiting PRC2 to the promoter of the hepatocellular adhesion molecule (hepaCAM), leading to its silencing. nih.govnih.gov Treatment with this compound has been shown to reverse this epigenetic silencing. nih.gov
In these studies, quantitative real-time PCR (RT-PCR) was employed to measure the mRNA expression levels of hepaCAM. The findings indicated a significant re-expression of hepaCAM at the mRNA level in prostate cancer cells following treatment with this compound. nih.gov This reversal of gene silencing highlights a key mechanism of action for the compound.
Table 1: Effect of this compound on hepaCAM mRNA Expression in Prostate Cancer Cells
| Treatment Group | Target Gene | Outcome | Significance |
| Control | hepaCAM | Baseline expression | N/A |
| This compound (70 nM) | hepaCAM | Significantly reversed mRNA expression | p < 0.01 |
This table summarizes findings where treatment with this compound led to a statistically significant increase in the messenger RNA (mRNA) levels of the hepaCAM gene in prostate cancer cell lines. nih.gov
Furthermore, broader transcriptomic analyses of cells treated with EZH2 inhibitors have revealed widespread changes in gene expression. biorxiv.org These studies show both up- and down-regulation of numerous genes, indicating a complex regulatory network influenced by EZH2 activity. biorxiv.org For instance, transcriptomic analysis following EZH2 knockdown in pulmonary artery smooth muscle cells identified 884 differentially expressed genes, many of which are involved in cell cycle progression. mdpi.com
Proteomic Analysis of Cellular Pathways
Proteomic analyses provide a complementary and crucial layer of understanding by examining the changes in protein expression and cellular pathways following treatment with this compound. These studies help to confirm that the changes observed at the gene expression level translate to functional alterations in the cell's protein landscape.
Continuing with the prostate cancer model, immunoblotting techniques confirmed that the this compound-induced re-expression of hepaCAM mRNA resulted in a corresponding increase in hepaCAM protein levels. nih.gov The re-expression of the hepaCAM protein is significant because it is known to have an inhibitory effect on the MAPK signaling pathway, which is often abnormally activated in metastatic cancers. nih.govnih.gov
Table 2: Proteomic Changes in Response to EZH2 Inhibition
| Analytical Method | Cell Type | Key Protein Changes | Implicated Pathway |
| Immunoblotting | Prostate Cancer Cells | Increased hepaCAM protein | Inhibition of MAPK signaling |
| LC-MS/MS Proteomics | Hepatocellular Carcinoma Cells (EZH2 knockdown) | Upregulation of L10E; Downregulation of stathmin1, ERp57 | Cell Proliferation |
| LC-MS/MS Proteomics | Pulmonary Artery Smooth Muscle Cells (EZH2 knockdown) | 184 differentially expressed proteins (132 down, 52 up) | Cell Cycle, Energy Production |
This table presents key findings from various proteomic studies investigating the effects of EZH2 inhibition. While not all studies used CPI-169 directly, they demonstrate the types of protein-level changes expected from its mechanism of action. mdpi.comnih.govresearchgate.netnih.gov
In broader proteomic studies where EZH2 was inhibited in hepatocellular carcinoma cells, researchers identified 28 differentially expressed proteins. researchgate.netnih.gov Among these, stathmin1 and the probable protein disulfide isomerase ER-60 precursor (ERp57) were downregulated, while the 60S acidic ribosomal protein P0 (L10E) was upregulated, affecting cell proliferation. researchgate.netnih.gov Similarly, a proteomic analysis of pulmonary artery smooth muscle cells after EZH2 knockdown identified 184 differentially expressed proteins, revealing an impact on pathways related to cell-cycle progression and energy production. mdpi.com These findings illustrate the power of proteomics to map the complex downstream consequences of EZH2 inhibition. A proteomics library has also been developed that includes data from CPI-169 perturbations, allowing for the comparison of its proteomic signature with other compounds. nih.govresearchgate.net
Development of Targeted Degradation Strategies (e.g., PROTACs) utilizing EZH2 Inhibitor Scaffolds
A cutting-edge area of drug development involves the creation of PROTACs, which are heterobifunctional molecules designed to eliminate specific proteins from the cell rather than just inhibiting them. nih.govnih.govscienceopen.com A PROTAC works by linking a ligand that binds to a target protein of interest to another ligand that recruits an E3 ubiquitin ligase. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net
While there are no specific reports of a PROTAC utilizing the CPI-169 scaffold, the development of PROTACs targeting EZH2 is an active area of research. nih.govacs.orgscienceopen.com These EZH2-targeting PROTACs typically use known EZH2 inhibitors as the "warhead" to bind to the EZH2 protein. For example, researchers have successfully designed EZH2 PROTACs by linking the EZH2 inhibitor EPZ-6438 (Tazemetostat) to ligands for the Cereblon (CRBN) or Von Hippel-Lindau (VHL) E3 ligases. nih.govacs.orgscienceopen.com
These novel degraders have shown the ability to induce the degradation of not only EZH2 but also other core components of the PRC2 complex, such as EED and SUZ12. nih.govmedchemexpress.com This approach offers a potential advantage over simple inhibition, as it can eliminate both the enzymatic and non-enzymatic (scaffolding) functions of EZH2, which are implicated in cancer progression. nih.govacs.orgscienceopen.com The development of these molecules demonstrates a promising strategy for targeting EZH2-dependent cancers, and the chemical scaffolds of potent inhibitors like CPI-169 are valuable starting points for the design of future EZH2-degrading PROTACs. nih.govscienceopen.com
Synergistic Therapeutic Strategies and Combination Research
Co-administration with Other Epigenetic Modulators (e.g., BRD4 inhibitors)
The combination of EZH2 inhibitors like CPI-169 with bromodomain and extra-terminal (BET) family inhibitors, such as BRD4 inhibitors, has been investigated as a strategy to target complementary oncogenic pathways. A significant proportion of diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) cases harbor mutations in the EZH2 gene, which is known to cooperate with the MYC proto-oncogene. patsnap.com
In preclinical models of DLBCL and FL with EZH2 mutations, the simultaneous administration of the EZH2 inhibitor CPI-169 and the BRD4 inhibitor CPI-203 demonstrated a specific and synergistic antiproliferative effect. patsnap.com This combination led to the abrogation of the MYC transcriptional program and induced cell cycle arrest at the G1 phase. patsnap.com Further investigation identified YPEL2 as a crucial factor in the efficacy of this dual targeting in EZH2-mutated germinal center-derived lymphoma. patsnap.com While CPI-169 showed significant antitumor activity in a mouse xenograft model, its combination with the BRD4 inhibitor CPI-203 resulted in synergistic tumor growth inhibition when administered intraperitoneally. researchgate.net
The rationale for this combination is rooted in the interplay between EZH2 and BRD4 in regulating gene expression. BRD4 is a key reader of histone acetylation and is involved in the transcriptional activation of oncogenes like MYC. nih.gov By inhibiting both EZH2-mediated gene silencing and BRD4-mediated gene activation, this dual epigenetic approach aims to achieve a more comprehensive blockade of oncogenic signaling pathways.
Combination with Established Chemotherapeutic Regimens (e.g., ABT-199, gemcitabine)
CPI-169 racemate has shown synergistic effects when combined with established chemotherapeutic agents, highlighting its potential to enhance standard-of-care treatments.
Combination with ABT-199 (Venetoclax): In non-Hodgkin's lymphoma (NHL) cell lines, CPI-169 has been shown to synergize with ABT-199, a B-cell lymphoma 2 (BCL-2) inhibitor. medkoo.comcaymanchem.com In KARPAS-422 cells, a dose-dependent inhibitory effect on cell viability was observed with CPI-169, and a synergistic anti-proliferative activity was produced when used in combination with ABT-199. targetmol.comselleckchem.com This suggests that the dual inhibition of EZH2 and BCL-2 could be a potent therapeutic strategy for certain NHL subtypes. caymanchem.com
Combination with Gemcitabine (B846): The combination of EZH2 inhibition with gemcitabine has been explored in the context of prostate cancer. nih.gov While a different EZH2 inhibitor, DZNep, was used in some of these studies, the findings provide a rationale for combining EZH2 inhibitors like CPI-169 with gemcitabine. DZNep's synergistic interaction with gemcitabine was shown to enhance tumor-regulatory effects. nih.gov Preclinical studies have also investigated the combination of other novel agents with gemcitabine in pancreatic cancer. nih.govresearchgate.net
Combination with Docetaxel (B913): In prostate cancer cell lines, the EZH2 inhibitor DZNep was shown to enhance the inhibitory efficacy of docetaxel on cell invasion and metastasis. nih.gov This provides a basis for exploring the combination of this compound with taxane-based chemotherapies.
Below is a table summarizing the synergistic effects of this compound with established chemotherapeutic agents:
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
|---|---|---|---|
| ABT-199 (Venetoclax) | Non-Hodgkin's Lymphoma (NHL) | Synergistic anti-proliferative activity in KARPAS-422 cells. | targetmol.com, selleckchem.com |
| Gemcitabine | Prostate Cancer (Rationale from other EZH2 inhibitors) | Enhanced tumor-regulatory effects. | nih.gov |
| Docetaxel | Prostate Cancer (Rationale from other EZH2 inhibitors) | Enhanced inhibition of cell invasion and metastasis. | nih.gov |
Rational Design of Multi-Targeting Agents and Dual Inhibitors
The synergistic effects observed in combination therapies have spurred interest in the rational design of single molecules that can inhibit multiple targets simultaneously. This approach aims to combine the benefits of combination therapy into a single chemical entity, potentially improving pharmacokinetic properties and patient compliance.
The development of dual inhibitors targeting both EZH2 and other epigenetic regulators or oncogenic proteins is an active area of research. For instance, the successful combination of EZH2 and BRD4 inhibitors provides a strong rationale for creating dual EZH2/BRD4 inhibitors. patsnap.comresearchgate.net
Furthermore, the concept of multi-targeted inhibitors extends beyond epigenetic regulators. For example, the multi-targeted inhibitor AT9283 is potent against JAK2, JAK3, Aurora A, Aurora B, and Abl(T315I). dbaitalia.it This highlights the feasibility of designing single agents that can modulate several key signaling pathways involved in cancer.
The design of such multi-targeting agents often involves leveraging the structural biology of the target proteins to create a molecule that can effectively bind to and inhibit multiple sites. This approach represents a sophisticated strategy to overcome drug resistance and enhance therapeutic outcomes in cancer treatment.
Future Perspectives and Emerging Research Avenues
Deeper Understanding of CPI-169 Racemate in Complex Biological Networks
This compound functions as a potent inhibitor of EZH2, with IC50 values of 0.24 nM for the wild-type enzyme and 0.51 nM for the Y641N mutant. selleckchem.comadooq.com It also demonstrates inhibitory activity against the related protein EZH1, albeit at a lower potency (IC50 of 6.1 nM). selleckchem.comadooq.com This inhibition of the PRC2 complex's catalytic activity leads to a decrease in the cellular levels of H3K27me3, a key epigenetic mark for gene repression. caymanchem.comresearchgate.net This mechanism has been shown to trigger cell cycle arrest and apoptosis in a variety of cancer cell lines. researchgate.netabmole.com
However, the biological consequences of EZH2 inhibition extend far beyond a simple on/off switch for gene expression. Future research must delve deeper into the intricate and interconnected signaling pathways modulated by CPI-169. For instance, studies have already indicated that the loss of the H3K27me3 mark following treatment with CPI-169 is associated with the upregulation of gene sets related to the G1 cell cycle blockade, as well as the mTOR and p53 pathways. aacrjournals.org Furthermore, its interaction with the MYC signaling pathway has been noted, suggesting a potential for synergistic therapeutic strategies. aacrjournals.orgpatsnap.com
The influence of EZH2 is not confined to a single pathway; it is a central node in a complex regulatory network. nih.gov It has been shown to interact with various signaling cascades, including the PI3K/Akt and MAPK pathways. nih.gov Understanding how this compound perturbs these interconnected networks is crucial for predicting its full spectrum of biological effects, both intended and unintended. For example, research has shown that EZH2 can regulate VEGF-A levels through the PI3K/Akt pathway, and its control over PI3K can be mediated by other proteins like ARID1A. nih.gov Investigating these complex interactions will provide a more holistic view of the compound's activity.
Interestingly, CPI-169 has also been identified as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), with an IC50 of 7.3 μM. frontiersin.orgnih.govnih.gov This off-target activity, while moderate, opens up new avenues of investigation into the broader pharmacological profile of this chemical scaffold and its potential applications beyond oncology.
Optimization of Analogues for Improved Biological Properties
While CPI-169 has demonstrated significant antitumor activity in preclinical models, including complete tumor regression in a lymphoma xenograft model, its limited oral bioavailability has been a noted drawback. researchgate.netvulcanchem.com This has spurred the development of analogues designed to overcome this limitation and enhance other pharmacological properties.
A prime example of this optimization is the development of CPI-1205, an orally bioavailable indole-based EZH2 inhibitor that was derived from the CPI-169 scaffold. researchgate.net CPI-1205, a N-trifluoroethylpiperidine analogue of CPI-169, was specifically engineered to improve upon the pharmacokinetic profile of its parent compound. researchgate.net This highlights a key area of future research: the rational design and synthesis of novel analogues with superior drug-like properties.
The goal of such optimization extends beyond just bioavailability. Future iterations could focus on:
Enhanced Selectivity: Further refining the chemical structure to increase selectivity for EZH2 over EZH1, or even to target specific EZH2 mutations, could lead to more precise therapeutic effects and a better safety profile. vulcanchem.com
Improved Potency: While CPI-169 is already highly potent, further modifications could lead to even lower effective concentrations, potentially reducing off-target effects. researchgate.net
Modified Pharmacokinetics: Tailoring the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues to specific therapeutic contexts will be critical for their clinical success.
The exploration of different chemical scaffolds, while retaining the key pharmacophoric features of CPI-169, could also yield novel compounds with unique biological activities. researchgate.net
Identification and Validation of Predictive Biomarkers
A critical aspect of advancing targeted therapies is the identification of biomarkers that can predict patient response. For EZH2 inhibitors like CPI-169, several potential biomarkers are under investigation.
The most obvious predictive biomarker is the mutational status of EZH2 itself. aacrjournals.org Gain-of-function mutations in EZH2, such as the Y641N mutation, are found in a significant proportion of certain lymphomas and are associated with increased sensitivity to EZH2 inhibitors. aacrjournals.org Research has shown that CPI-169 induces a dose-dependent proliferation blockade in EZH2-mutated cell lines, but not in wild-type cells. aacrjournals.org
Furthermore, gene expression profiling of tumors may reveal specific signatures that correlate with sensitivity or resistance to CPI-169. For example, the upregulation of genes involved in cell cycle arrest and apoptosis following treatment could be indicative of a positive response. aacrjournals.org The expression levels of genes in pathways that interact with EZH2, such as the PI3K/Akt and MYC pathways, may also hold predictive value. aacrjournals.orgpatsnap.com The identification of the PI3K/AKT-regulated gene YPEL2 as a crucial factor in the efficacy of dual MYC/EZH2 targeting provides a concrete example of a potential biomarker. patsnap.com
Integration into Systems Pharmacology and Personalized Medicine Frameworks
The future of CPI-169 and its analogues lies in their integration into a broader systems pharmacology approach. This involves moving beyond the "one target, one drug" paradigm and considering the compound's effects on the entire biological system. By creating computational models that incorporate data on CPI-169's interactions with various biological networks, it may be possible to predict its efficacy and potential side effects in a more comprehensive manner.
This systems-level understanding is the foundation for personalized medicine. By combining a patient's genomic data (including EZH2 mutational status), transcriptomic data (gene expression profiles), and proteomic data with the known network effects of CPI-169, it may be possible to tailor treatment strategies for individual patients. For instance, a patient with a tumor harboring both an EZH2 mutation and a specific gene expression signature might be identified as an ideal candidate for CPI-169 therapy. Conversely, a patient whose tumor exhibits a profile suggestive of resistance could be steered towards alternative treatments.
The synergistic effects of CPI-169 with other therapeutic agents, such as the B-cell lymphoma inhibitor ABT-199 and the BET bromodomain inhibitor CPI-203, further underscore the importance of a systems-based approach. aacrjournals.orgmedkoo.com Understanding the molecular basis of these synergies will be crucial for designing effective combination therapies. aacrjournals.org
Q & A
Q. What experimental methodologies are used to determine CPI-169 racemate’s inhibitory activity against EZH2?
Biochemical assays measure the incorporation of ³H-S-adenosylmethionine (³H-SAM) into biotinylated histone H3 peptides. PRC2 complexes (containing wild-type or mutant EZH2/EZH1) are pre-incubated with ³H-SAM, activating peptides (e.g., H3K27me3), and CPI-168. Reactions are quenched with EDTA, and product formation is quantified using streptavidin-coated flash plates and a TopCount reader. IC₅₀ values are calculated using GraphPad Prism for nonlinear regression analysis .
Q. How is this compound’s anti-proliferative efficacy assessed in lymphoma cell lines?
Cell viability is evaluated using the CellTiter-Glo (CTG) luminescence assay across 25 non-Hodgkin lymphoma (NHL) cell lines. Cells are treated with CPI-169 (10 μM) for 4 days, and GI₅₀ values (<5 μM in 16/25 lines) are derived from dose-response curves. Synergy studies with ABT-199 (BCL-2 inhibitor) use combination indices to quantify cooperative effects .
Q. What animal models are used to validate this compound’s in vivo efficacy?
Subcutaneous KARPAS-422 xenografts in mice are treated with CPI-169 (200 mg/kg, BID, s.c.). Tumor regression and H3K27me3 suppression are monitored via immunohistochemistry. Safety is assessed through body weight tracking and histopathological analysis .
Advanced Research Questions
Q. How do researchers resolve contradictions between CPI-169’s high in vitro potency and variable cellular GI₅₀ values?
Discrepancies arise from differences in cellular permeability, metabolic stability, or off-target effects. Parallel assays comparing biochemical IC₅₀ (0.24–6.1 nM) and cellular GI₅₀ (<5 μM) are conducted. Pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability) and transcriptomic analysis of responsive vs. non-responsive cell lines help identify resistance mechanisms .
Q. What evidence supports CPI-169’s allosteric inhibition mechanism in non-oncological contexts (e.g., antiviral research)?
Thermal-shift assays (TSA) and STD-NMR confirm CPI-169’s binding to SARS-CoV-2 PLpro, independent of catalytic cysteine residues. Competitive binding with GRL-0617 (a known allosteric PLpro inhibitor) is demonstrated via molecular docking and NOESY experiments. Antiviral activity is validated in Vero-E6 cells infected with SARS-CoV-2 .
Q. How are synergistic effects between CPI-169 and ABT-199 quantified in lymphoma models?
Combination indices (CI) are calculated using the Chou-Talalay method. KARPAS-422 cells are co-treated with CPI-169 and ABT-199 at fixed ratios (e.g., 1:1 to 1:10). CI <1 indicates synergy, supported by Western blotting for PARP cleavage (apoptosis marker) and flow cytometry for Annexin V staining .
Q. What methodologies validate the pharmacological relevance of this compound compared to its enantiopure form?
Bridging studies compare racemate and enantiomer pharmacokinetics (e.g., AUC, Cmax) in murine models. In vitro assays assess enantiomer-specific EZH2 inhibition (IC₅₀) and off-target kinase profiling. Racemate data are extrapolated under the assumption of linear pharmacokinetics, justified by similar pharmacodynamic profiles .
Data Analysis and Interpretation
Q. How are IC₅₀ and GI₅₀ values calculated for this compound?
Dose-response curves are generated using GraphPad Prism (four-parameter logistic model). IC₅₀ represents the concentration inhibiting 50% of EZH2 enzymatic activity, while GI₅₀ reflects 50% growth inhibition in cellular assays. Hill coefficients quantify cooperativity in ligand binding .
Q. What statistical approaches address variability in CPI-169’s efficacy across NHL cell lines?
Hierarchical clustering of RNA-seq data from sensitive vs. resistant cell lines identifies biomarkers (e.g., EZH2 mutation status, BCL-2 expression). Multivariate Cox regression models correlate GI₅₀ with genomic features, validated by CRISPR-Cas9 knockout of candidate resistance genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
